molecular formula C9H6O2 B160928 Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid CAS No. 131384-94-6

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid

Cat. No. B160928
M. Wt: 146.14 g/mol
InChI Key: AASGLWBTIQEPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is also known as norbornadiene dicarboxylic acid or NBDA. This compound has a unique structure that makes it an attractive candidate for various research applications.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid has shown potential applications in various scientific research fields. It has been used in the development of new materials, such as polymers and composites. Its unique structure allows it to be incorporated into these materials, which can enhance their properties. Additionally, NBDA has been used in the development of new catalysts for chemical reactions. It has also been studied for its potential use in the field of molecular electronics.

Mechanism Of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is not fully understood. However, it is believed that its unique structure allows it to interact with other molecules in a specific way. This interaction can lead to changes in the properties of the molecules, such as their reactivity or stability.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid. However, it has been shown to have low toxicity levels, which makes it a safe candidate for scientific research. It has also been studied for its potential use as a drug delivery system due to its ability to interact with other molecules.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid in lab experiments is its unique structure. This allows it to be incorporated into various materials and used in the development of new catalysts. Additionally, its low toxicity levels make it a safe candidate for scientific research. However, one limitation of using NBDA is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid. One potential area of research is the development of new materials using NBDA. Its unique structure allows it to enhance the properties of materials, which can lead to the development of new and improved products. Additionally, further research can be done on the potential use of NBDA in the field of molecular electronics. Its ability to interact with other molecules in a specific way makes it an attractive candidate for this field of research. Finally, more research can be done on the mechanism of action of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid to better understand its interactions with other molecules and how it can be used in various scientific research applications.
Conclusion:
In conclusion, Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has low toxicity levels, making it a safe candidate for scientific research. Further research on this compound can lead to the development of new materials, catalysts, and drug delivery systems. Overall, NBDA has the potential to make significant contributions to the field of scientific research.

Synthesis Methods

The synthesis method of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid involves the reaction of norbornadiene with maleic anhydride. The reaction results in the formation of NBDA as a white solid. The synthesis process is relatively simple and can be performed in a laboratory setting.

properties

CAS RN

131384-94-6

Product Name

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

IUPAC Name

bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid

InChI

InChI=1S/C9H6O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-5H,(H,10,11)

InChI Key

AASGLWBTIQEPOB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C2C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C2C(=O)O

synonyms

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid (9CI)

Origin of Product

United States

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